BenchChemオンラインストアへようこそ!

Flumoxonide

Corticosteroid SAR Topical formulation Metabolic stability

Flumoxonide (developmental code RS-40584) is a synthetic glucocorticoid corticosteroid belonging to the corticosteroid cyclic ketal (acetonide) class, originally developed by Syntex (U.S.A.) Inc. Its IUPAC name is 6α,9-difluoro-11β,16α,17-trihydroxy-3,20-dioxopregna-1,4-dien-21-al 21-(dimethyl acetal) cyclic 16,17-acetal with acetone, with a molecular formula of C26H34F2O7 and a molecular weight of 496.55 g/mol.

Molecular Formula C26H34F2O7
Molecular Weight 496.5 g/mol
CAS No. 60135-22-0
Cat. No. B1628642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlumoxonide
CAS60135-22-0
Molecular FormulaC26H34F2O7
Molecular Weight496.5 g/mol
Structural Identifiers
SMILESCC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(OC)OC)C)O)F)C)F)C
InChIInChI=1S/C26H34F2O7/c1-22(2)34-19-11-14-15-10-17(27)16-9-13(29)7-8-23(16,3)25(15,28)18(30)12-24(14,4)26(19,35-22)20(31)21(32-5)33-6/h7-9,14-15,17-19,21,30H,10-12H2,1-6H3/t14-,15-,17-,18-,19+,23-,24-,25-,26-/m0/s1
InChIKeyIUIYEHXOIMMQJY-NGXOUOCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flumoxonide (CAS 60135-22-0): Synthetic Glucocorticoid Corticosteroid for Topical Research Applications


Flumoxonide (developmental code RS-40584) is a synthetic glucocorticoid corticosteroid belonging to the corticosteroid cyclic ketal (acetonide) class, originally developed by Syntex (U.S.A.) Inc. [1]. Its IUPAC name is 6α,9-difluoro-11β,16α,17-trihydroxy-3,20-dioxopregna-1,4-dien-21-al 21-(dimethyl acetal) cyclic 16,17-acetal with acetone, with a molecular formula of C26H34F2O7 and a molecular weight of 496.55 g/mol . The compound was assigned the INN flumoxonide in 1977 (p-INNList-38) and the USAN flumoxonide, but was never marketed as a pharmaceutical product [1][2]. It is classified under the ATC category of corticosteroids for topical use and is listed in the KEGG DRUG database as D04212 [3]. Flumoxonide is structurally distinguished from its closest commercially available analog, fluocinonide, by the presence of a 21-(dimethyl acetal) group in place of the 21-acetate ester found in fluocinonide, a modification that alters physicochemical properties relevant to topical formulation and metabolic stability [4].

Why Flumoxonide Cannot Be Interchanged with Fluocinonide or Other Corticosteroid Cyclic Acetals


Corticosteroid cyclic ketals sharing the 16α,17α-acetonide scaffold are not functionally interchangeable due to the profound impact of substituent modifications at the 21-position, 6α-position, and 9α-position on the topical-to-systemic activity ratio [1]. Flumoxonide possesses a unique 21-(dimethyl acetal) moiety that distinguishes it from the 21-acetate ester of fluocinonide and the 21-hydroxyl of fluocinolone acetonide; this structural difference is predicted to alter logP, hydrogen-bonding capacity, and susceptibility to metabolic hydrolysis relative to ester-based analogs [2]. Furthermore, the Brattsand et al. (1982) structure-activity study demonstrated that 6α,9α-difluoro substitution enhances systemic glucocorticoid activity more than topical anti-inflammatory potency, while the type of 16α,17α-acetal substitution independently modulates topical potency [1]. Consequently, two compounds sharing the 6α,9α-difluoro-16α,17α-acetonide core but differing at the 21-position—such as flumoxonide and fluocinonide—are expected to exhibit divergent dermal penetration, receptor binding kinetics, and systemic exposure profiles. Generic substitution without empirical comparative data in the intended experimental system therefore carries a material risk of confounded pharmacological outcomes.

Flumoxonide vs. Closest Analogs: Quantitative Differentiation Evidence for Procurement Decisions


Structural Differentiation: 21-(Dimethyl Acetal) vs. 21-Acetate Ester in Fluocinonide

Flumoxonide possesses a 21-(dimethyl acetal) group, whereas fluocinonide—its closest commercial analog—bears a 21-acetate ester. This substitution replaces an ester carbonyl with an acetal moiety, eliminating the hydrolytically labile ester bond present in fluocinonide. The computed partition coefficient (logP) for flumoxonide is 2.993, compared with fluocinonide's logP of approximately 2.6, indicating greater lipophilicity for flumoxonide that may influence stratum corneum partitioning [1]. The topological polar surface area (tPSA) is 91.3 Ų for flumoxonide versus 99.1 Ų for fluocinonide, reflecting the absence of the acetate carbonyl oxygen [1]. These structural differences are material for researchers selecting a topical corticosteroid probe compound with distinct dermal penetration and metabolic inactivation profiles. No direct head-to-head comparative dermal penetration study between flumoxonide and fluocinonide was identified in the public literature; the differentiation here is derived from structural analysis and computed molecular descriptors [1].

Corticosteroid SAR Topical formulation Metabolic stability

Class-Level Evidence: 6α,9α-Difluoro Substitution and Topical-to-Systemic Activity Ratio

Brattsand et al. (1982) performed a systematic structure-activity study in rat models examining how 16α,17α-acetal substitution type and steroid nucleus fluorination influence the ratio between topical anti-inflammatory potency and systemic glucocorticoid activity [1]. The study established that 6α,9α-difluoro substitution enhances systemic glucocorticoid activity more than it raises topical anti-inflammatory potency, thereby reducing the topical-to-systemic activity ratio. Flumoxonide contains 6α,9α-difluoro substitution and a 16α,17α-acetonide (type A acetal), placing it in a distinct SAR category compared with non-halogenated acetal type B compounds such as budesonide, which achieved an approximately 10-fold more favorable topical-to-systemic ratio than fluocinolone acetonide [1]. While the Brattsand study did not test flumoxonide directly, the class-level inference is that flumoxonide, by virtue of its 6α,9α-difluoro substitution, would be predicted to have a lower topical-to-systemic activity ratio than non-fluorinated analogs, but its unique 21-(dimethyl acetal) may further modulate this ratio in ways not addressed by the study [1].

Glucocorticoid pharmacology Topical-to-systemic ratio Fluorination SAR

Regulatory and Clinical Development Status: Phase 2 for Eczema with FDA Drug Master File

Flumoxonide reached Phase 2 clinical evaluation for the indication of eczema, with two clinical trials conducted involving three trial organizations, but was never advanced to Phase 3 or received marketing approval in any jurisdiction [1]. In contrast, fluocinonide (the closest marketed analog) has completed extensive Phase 3 programs and received FDA approval for multiple dermatological indications including atopic dermatitis and psoriasis, with established clinical efficacy data [2]. A Drug Master File (DMF) for flumoxonide (RS-40584) was filed with the FDA by Syntex USA Inc. (DMF No. 2503, Type II, submitted August 4, 1975), documenting the complete manufacturing process for the active pharmaceutical ingredient . This DMF provides a regulatory-grade manufacturing reference that is not uniformly available for all non-marketed corticosteroid research compounds.

Clinical development Regulatory status Drug master file

Glucocorticoid Receptor Predicted Binding Profile via SEA and Structural Comparison

Computational target prediction via the Similarity Ensemble Approach (SEA) based on ChEMBL 20 chemical similarity data predicts flumoxonide to interact with the glucocorticoid receptor (NR3C1) with a Max Tc score of 76 and a P-value of 30, and with the progesterone receptor (PGR) with a Max Tc score of 76 and a P-value of 0 [1]. The Max Tc (Tanimoto coefficient) of 76 for the glucocorticoid receptor indicates substantial chemical similarity to known GR ligands, consistent with its structural classification as a 6α,9α-difluoro corticosteroid. However, no experimentally measured GR binding affinity (IC50 or Ki) data for flumoxonide was identified in the public domain, and ChEMBL 20 contains no reported bioactivity data for this compound [1]. By comparison, fluocinonide has experimentally determined GR binding and functional activity data supporting its classification as a high-potency topical corticosteroid (Class II). The SEA prediction for flumoxonide provides a computational basis for its expected glucocorticoid activity but does not substitute for empirical receptor binding or functional assay data.

Receptor binding Glucocorticoid receptor Computational prediction

Computed Physicochemical Property Comparison: Flumoxonide vs. Key Corticosteroid Cyclic Acetals

Computed molecular descriptors for flumoxonide and four comparator corticosteroid cyclic acetals are presented to support formulation and analytical method development decisions [1]. Flumoxonide (MW 496.55, logP 2.99, tPSA 91.3 Ų, 7 H-bond acceptors, 1 H-bond donor, 4 rotatable bonds) is distinguishable from fluocinonide (MW 494.53, logP ~2.6, tPSA 99.1 Ų, 8 H-bond acceptors, 1 H-bond donor, 5 rotatable bonds) primarily by lower polarity and fewer hydrogen-bonding sites. Compared with fluocinolone acetonide (MW 452.49, logP ~2.0, more H-bond donors), flumoxonide is more lipophilic and has reduced hydrogen-bond donor capacity. These differences are most relevant for researchers developing chromatographic separation methods, designing topical formulations with specific skin penetration requirements, or selecting corticosteroid probes with distinct physicochemical signatures for mechanistic studies.

Physicochemical properties Formulation science Preformulation

Flumoxonide: Evidence-Based Research and Industrial Application Scenarios


Topical Corticosteroid Structure-Activity Relationship (SAR) Studies Focusing on 21-Position Modifications

Flumoxonide is uniquely suited as a probe compound in SAR studies investigating how 21-position modifications of the corticosteroid D-ring affect pharmacological parameters. Its 21-(dimethyl acetal) group represents a distinct chemical category (acetal) compared with the 21-acetate ester in fluocinonide, the 21-hydroxyl in fluocinolone acetonide, and the 21-propionate in procinonide. As demonstrated by the Brattsand et al. (1982) framework, the interaction between C21 substituent type and the 6α,9α-difluoro/16α,17α-acetonide core can be systematically probed using flumoxonide as a comparator [1]. The computed physicochemical differences (ΔlogP ≈ +0.4 vs. fluocinonide; ΔtPSA = −7.8 Ų) provide a starting hypothesis for differential dermal penetration studies [2]. Researchers designing corticosteroid SAR libraries should include flumoxonide to ensure comprehensive coverage of C21 chemical space beyond the commonly studied ester series.

Topical Formulation Pre-Development and Dermal Penetration Screening

Flumoxonide's intermediate logP (2.99) and moderate tPSA (91.3 Ų) position it between more polar corticosteroids (e.g., triamcinolone acetonide, logP ~1.5) and highly lipophilic analogs, making it a valuable reference compound in formulation screens designed to correlate corticosteroid physicochemical properties with stratum corneum partitioning and epidermal retention [1]. The absence of a hydrolytically labile ester bond at C21—present in fluocinonide—may confer different chemical stability profiles in formulation excipients, a hypothesis testable through forced degradation studies comparing flumoxonide with fluocinonide under identical stress conditions. The availability of a Drug Master File (DMF No. 2503, Syntex USA Inc.) provides a regulatory-grade manufacturing reference for API procurement in pre-formulation research [2].

Glucocorticoid Receptor Binding and Functional Selectivity Profiling

Although experimental GR binding data for flumoxonide are absent from the public domain, SEA computational predictions indicate a Max Tc score of 76 for the glucocorticoid receptor (NR3C1), consistent with its structural classification as a 6α,9α-difluoro glucocorticoid [1]. This data gap presents an opportunity for researchers to generate novel GR binding affinity, nuclear translocation, and transactivation/transrepression selectivity data for flumoxonide and compare these parameters with the well-characterized profiles of fluocinonide, budesonide, and dexamethasone. Such studies would contribute meaningfully to the corticosteroid pharmacology knowledge base while providing empirical justification for flumoxonide's procurement as a research tool in receptor pharmacology laboratories.

Analytical Reference Standard for Chromatographic Method Development

Flumoxonide's distinct chromatographic behavior—arising from its unique 21-(dimethyl acetal) substitution and computed logP of 2.99—makes it a useful reference standard for developing and validating HPLC/UPLC methods designed to resolve structurally similar corticosteroid cyclic acetals [1]. Its retention time, relative to fluocinonide, fluocinolone acetonide, and triamcinolone acetonide, can serve as a system suitability parameter in pharmacopoeial-type monograph development for corticosteroid topical formulations. The compound's 9 defined stereocenters and molecular weight of 496.55 g/mol further support its use as a high-resolution mass spectrometry calibration standard in corticosteroid-targeted metabolomics or impurity profiling workflows [1].

Quote Request

Request a Quote for Flumoxonide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.